5-(1H-1,2,3-Triazol-4-yl)pentanoic acid
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Overview
Description
5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
For instance, the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
For instance, the photocatalytic mechanism of a metal–organic framework (MOF) based on a 5-(1H-1,2,4-triazol-1-yl) ligand has been explained with the help of band gap calculations using density of states (DOS) and partial DOS plots .
Result of Action
The growth inhibitory effect reaches 50% in HepG2 and HT-29 cells and increases up to 56% in the SH-SY5Y cell line after 72 h of incubation at a 100 µM concentration .
Biochemical Analysis
Biochemical Properties
Compounds containing a triazole ring are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an alkyne and an azide in the presence of a copper catalyst. The general reaction conditions include:
Starting Materials: Alkyne and azide
Catalyst: Copper sulfate pentahydrate
Co-catalyst: Sodium ascorbate
Solvent: DMF-water mixture (2:1)
Temperature: Ambient temperature
The reaction proceeds efficiently to form the triazole ring, which is then linked to the pentanoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-Triazol-4-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the pentanoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: DMF, DMSO, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
Scientific Research Applications
5-(1H-1,2,3-Triazol-4-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation and labeling studies.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials, including polymers and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-1,2,3-Triazol-1-yl)pentanoic acid hydrochloride
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)pentanoic acid
- 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
Uniqueness
5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2H-triazol-4-yl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-5-8-10-9-6/h5H,1-4H2,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAOMPHIYUFTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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